3-fluoro-N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]benzohydrazide
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Overview
Description
3-fluoro-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a methyl group attached to a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 2-hydroxy-3-methylbenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of glacial acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group (C=N) can be reduced to an amine group (C-NH) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-fluoro-N’-[(E)-(2-oxo-3-methylphenyl)methylidene]benzohydrazide.
Reduction: Formation of 3-fluoro-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]benzohydrazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
- 3-fluoro-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide
- 4-fluoro-N’-[(E)-(pyridin-2-ylmethylene)benzohydrazide monohydrate
Uniqueness
3-fluoro-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]benzohydrazide is unique due to the presence of the methyl group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-fluoro-N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2/c1-10-4-2-6-12(14(10)19)9-17-18-15(20)11-5-3-7-13(16)8-11/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDVWPVLMDMIU-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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